![molecular formula C17H38N2O B12581079 4-[2-(Undecylamino)ethylamino]butan-1-ol CAS No. 627524-11-2](/img/structure/B12581079.png)
4-[2-(Undecylamino)ethylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Undecylamino)ethylamino]butan-1-ol is a chemical compound with the molecular formula C15H34N2O. It is an organic compound that features both amine and alcohol functional groups, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Undecylamino)ethylamino]butan-1-ol typically involves the reaction of 1,2-dichloroethane with 2-amino-1-butanol. This reaction is carried out under controlled conditions, often requiring heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Undecylamino)ethylamino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
4-[2-(Undecylamino)ethylamino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[2-(Undecylamino)ethylamino]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Ethylamino)butan-1-ol: A similar compound with a shorter alkyl chain.
2-[2-(Undecylamino)ethylamino]ethanol: Another compound with a similar structure but different functional groups.
Uniqueness
4-[2-(Undecylamino)ethylamino]butan-1-ol is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
627524-11-2 |
|---|---|
Formule moléculaire |
C17H38N2O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
4-[2-(undecylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C17H38N2O/c1-2-3-4-5-6-7-8-9-10-13-18-15-16-19-14-11-12-17-20/h18-20H,2-17H2,1H3 |
Clé InChI |
APGFOZSJBAVEOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


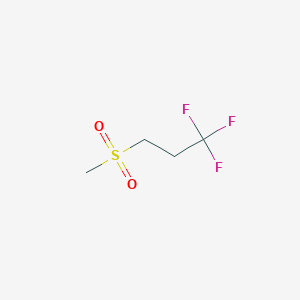
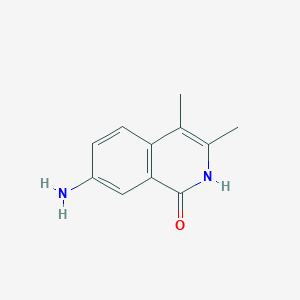
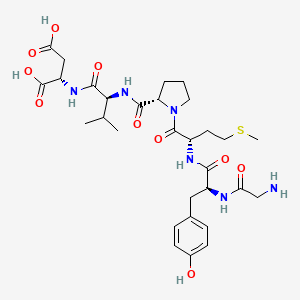
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

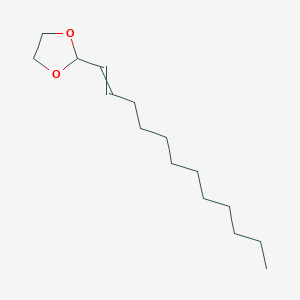
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
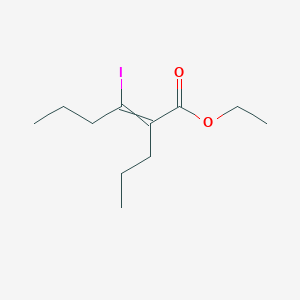

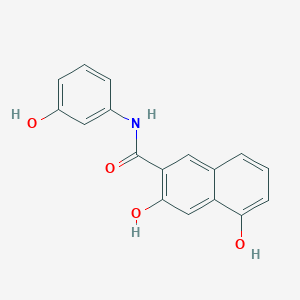
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)
